

Technical Guide: Characterization and Context of CAS Number 63675-74-1

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Compound of Interest

Compound Name: 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

Cat. No.: B030302

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the compound associated with CAS number 63675-74-1, identified as **6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene**. While this compound is primarily an intermediate in the synthesis of the well-known drug Raloxifene, this guide also addresses the potential for user query confusion with pharmacologically active agents by providing in-depth information on the mechanism of action and relevant biological pathways of both Raloxifene and another selective receptor modulator, Ulipristal Acetate.

Part 1: Characterization of 6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene

6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene is a key intermediate in pharmaceutical synthesis.^[1] Its primary role is in the construction of the benzothiophene core structure, which is fundamental to the pharmacological activity of drugs like Raloxifene.^[1]

Physical and Chemical Properties

The fundamental properties of **6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene** are summarized below.

Property	Value	References
Molecular Formula	C ₁₆ H ₁₄ O ₂ S	[1][2]
Molecular Weight	270.35 g/mol	[1][2]
Appearance	White to off-white crystalline powder	-
Melting Point	191-197 °C	[3]
Boiling Point	435.7 °C at 760 mmHg (Predicted)	-
Solubility	Soluble in Chloroform	-
Storage Temperature	2°C - 8°C, protect from light	[4]

Spectroscopic Data

Spectroscopic data is crucial for the structural confirmation of **6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene**. While detailed spectra are often proprietary, the expected characteristics are as follows:

Spectroscopic Technique	Expected Characteristics
¹ H-NMR	Signals corresponding to aromatic protons and methoxy group protons.
¹³ C-NMR	Resonances for aromatic carbons, methoxy carbons, and carbons of the benzothiophene core.
Mass Spectrometry (MS)	A molecular ion peak corresponding to the molecular weight (270.35 m/z).
Infrared (IR) Spectroscopy	Absorption bands characteristic of C-O, C=C (aromatic), and C-S bonds.

Part 2: Synthesis of Raloxifene

6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene serves as a foundational molecule in the synthesis of Raloxifene, a selective estrogen receptor modulator (SERM).

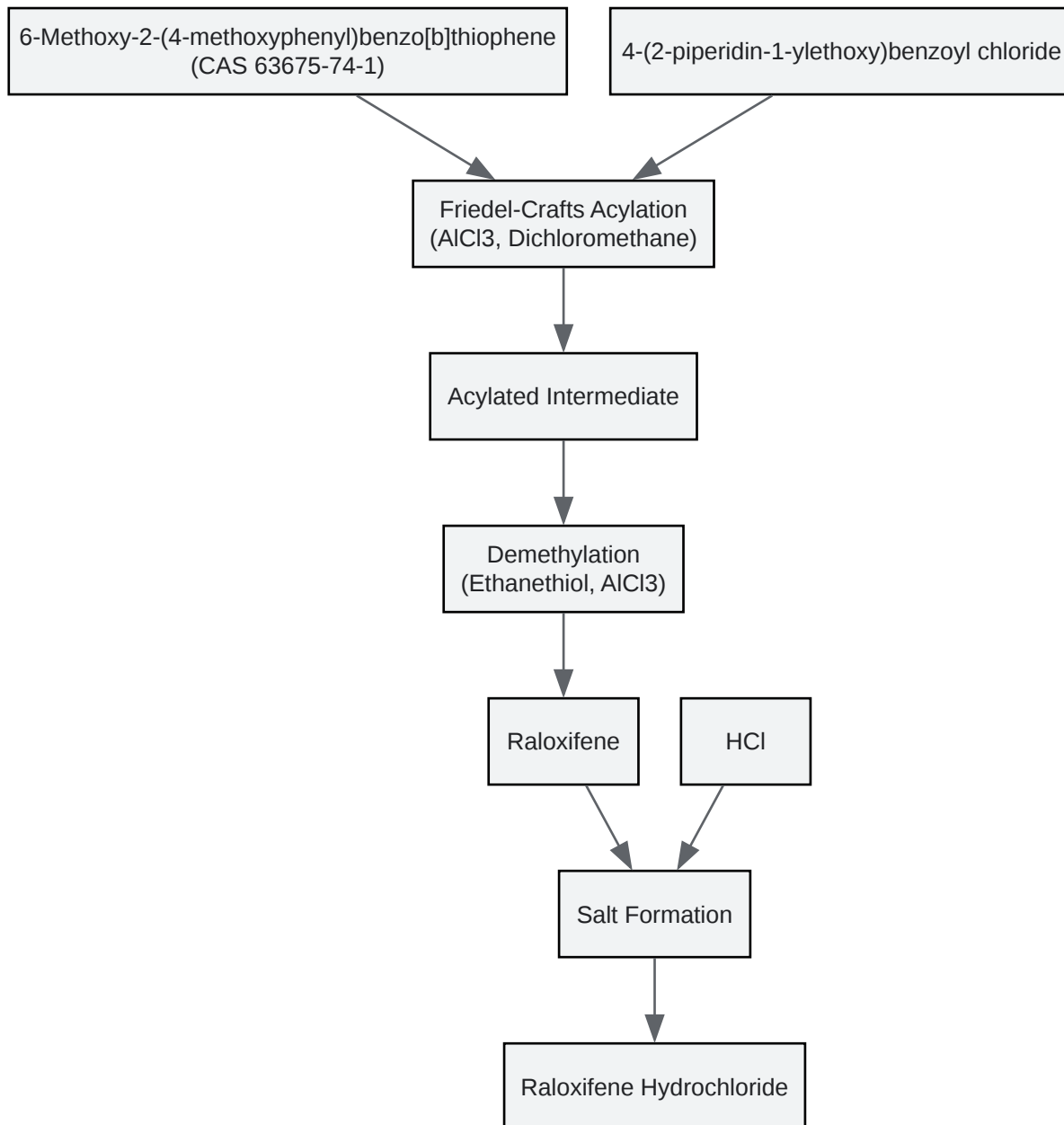
Experimental Protocol: Synthesis of Raloxifene Hydrochloride

The synthesis of Raloxifene hydrochloride from **6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene** involves a Friedel-Crafts acylation followed by demethylation.

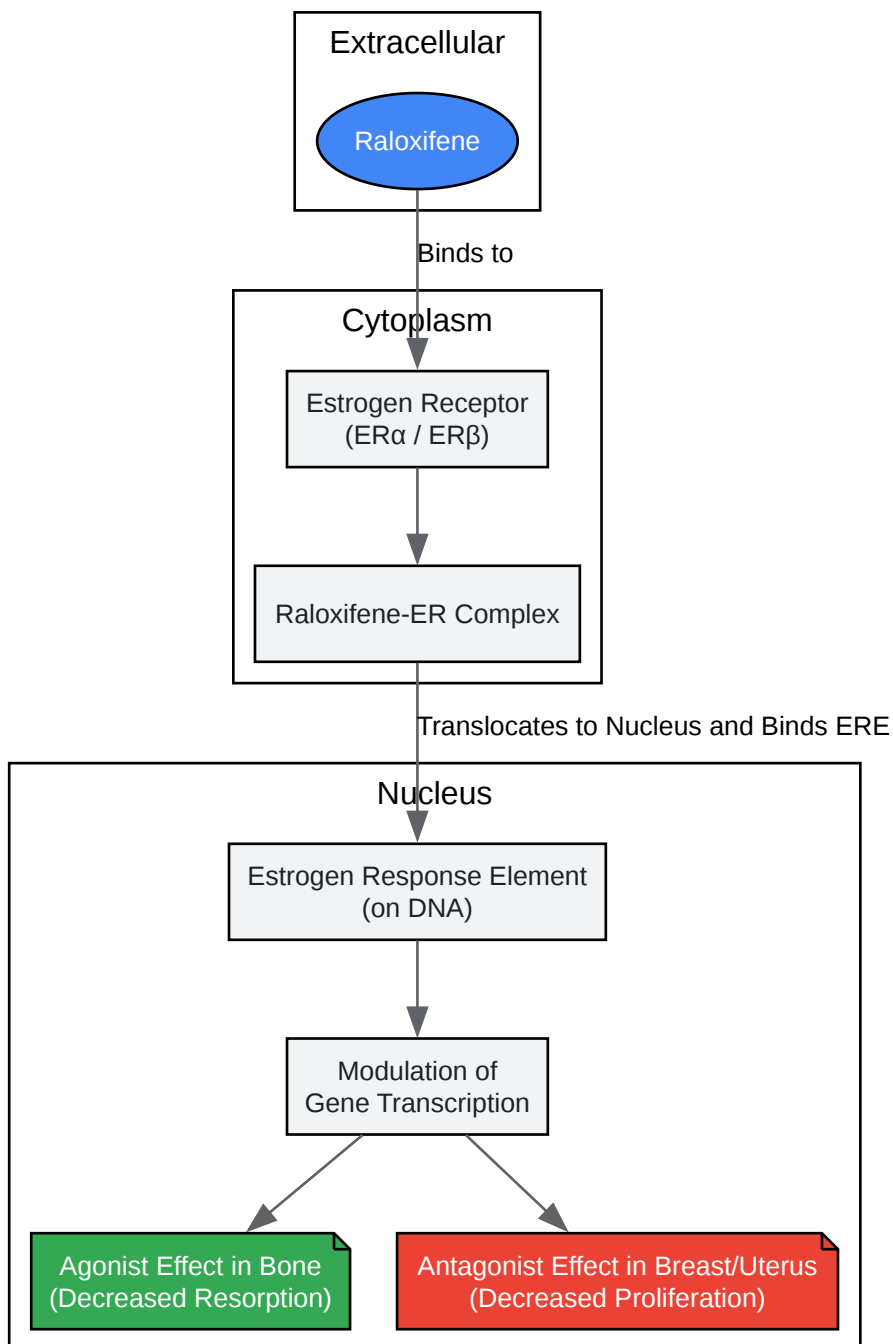
- **Acylation:** **6-Methoxy-2-(4-methoxyphenyl)benzo[b]thiophene** is reacted with 4-(2-piperidin-1-ylethoxy)benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3), in a suitable solvent like dichloromethane.^[5]
- **Demethylation:** The resulting intermediate is then demethylated using a reagent like ethanethiol with aluminum chloride to yield Raloxifene.
- **Salt Formation:** The Raloxifene base is then converted to its hydrochloride salt for pharmaceutical use.

Workflow for Raloxifene Synthesis

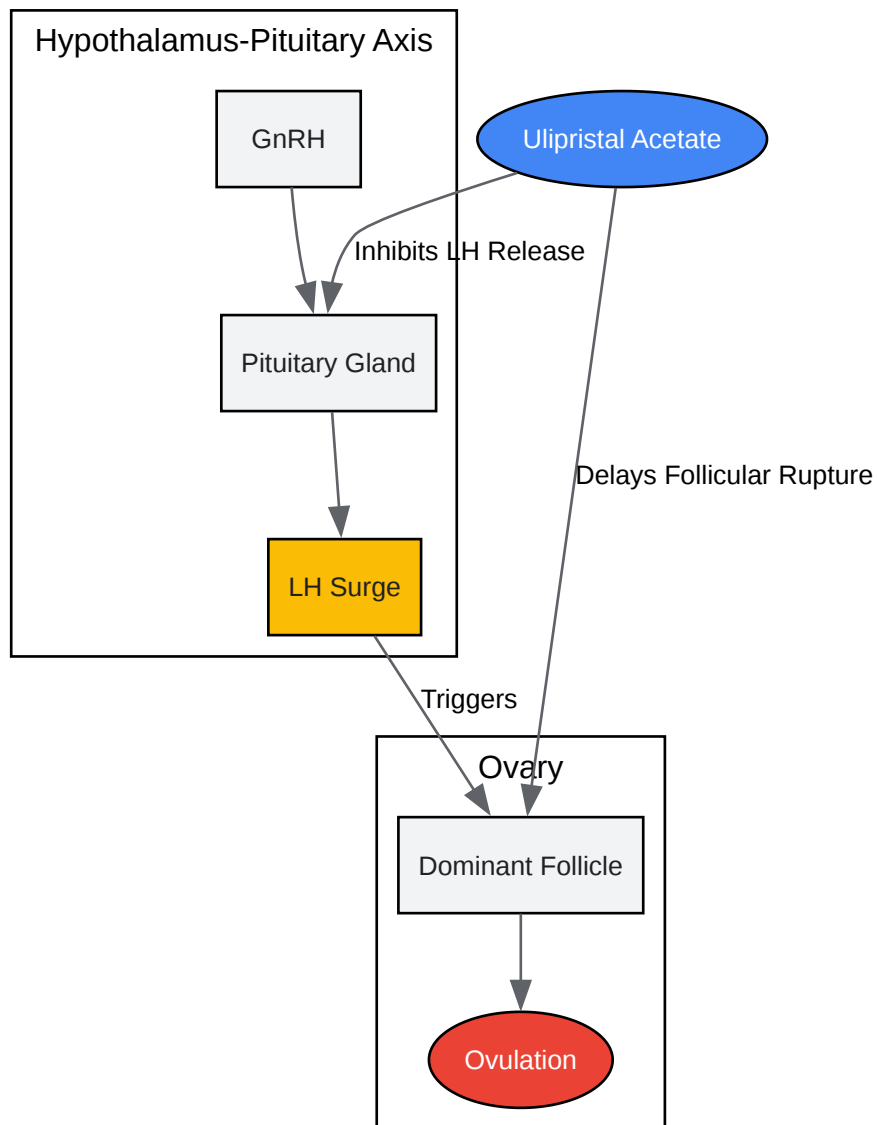
Simplified Raloxifene Synthesis Workflow



Raloxifene Signaling Pathway



Ulipristal Acetate Signaling in Ovulation Inhibition



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